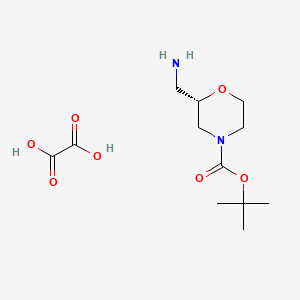

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Vue d'ensemble

Description

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring

Méthodes De Préparation

The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and 2-(aminomethyl)morpholine.

Coupling Reaction: The tert-butyl carbamate is coupled with 2-(aminomethyl)morpholine under basic conditions to form the desired product.

Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.

Oxalate Formation: The purified product is then reacted with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Analyse Des Réactions Chimiques

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to new therapeutic agents. For instance, derivatives of morpholine compounds are often explored for their pharmacological properties, including antibacterial and anticancer activities.

Case Study:

A study highlighted the synthesis of derivatives from morpholine compounds that demonstrated promising activity against various cancer cell lines. The modifications made using this compound were crucial in enhancing the bioactivity of the resulting compounds, showcasing its role in drug development .

Biochemistry

Enzyme Catalysis and Protein Interactions:

This compound is utilized in biochemistry for studying enzyme catalysis and protein-protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in understanding biochemical pathways and mechanisms.

Research Findings:

Research has indicated that this compound can influence the activity of certain enzymes, potentially leading to insights into metabolic processes. For example, studies have shown that it can affect the kinetics of specific enzyme reactions, providing a basis for further exploration into metabolic engineering and drug design .

Organic Synthesis

Building Block for Complex Molecules:

this compound is recognized as a versatile building block in organic synthesis. It can undergo various chemical transformations, making it useful for synthesizing a wide range of organic compounds .

Synthetic Pathways:

The compound can be employed in nucleophilic substitution reactions due to its reactive functional groups. This property allows it to participate in the synthesis of amides, sulfonamides, and other derivatives that are essential in creating complex organic molecules.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to achieve therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby influencing their activity .

Comparaison Avec Des Composés Similaires

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can be compared with other morpholine derivatives such as:

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride: Similar in structure but with a benzyl group instead of a tert-butyl group.

Morpholine-4-carboxylate derivatives: These compounds have different substituents on the morpholine ring, affecting their chemical properties and applications.

N-Substituted morpholines: These compounds have various substituents on the nitrogen atom, influencing their reactivity and biological activity

The uniqueness of this compound lies in its specific tert-butyl and oxalate groups, which enhance its stability and solubility, making it a valuable intermediate in chemical synthesis and pharmaceutical research .

Activité Biologique

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a specialized organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a morpholine ring and various functional groups, positions it as a candidate for diverse biological activities, particularly in the context of drug development and enzyme interactions.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 306.31 g/mol. The structure contains both hydrophilic and hydrophobic regions, enhancing its potential for biological interactions. The morpholine ring contributes to its ability to interact with biological targets, making it a valuable compound in pharmacological studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The process begins with readily available tert-butyl carbamate and 2-(aminomethyl)morpholine.

- Coupling Reaction : These two components are reacted under basic conditions to form the desired product.

- Purification : The crude product undergoes purification via recrystallization or chromatography.

- Oxalate Formation : Finally, the purified product is reacted with oxalic acid to yield the oxalate salt, which enhances stability and solubility .

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Receptor Agonism : Investigations into its interaction with receptors suggest it may act as an agonist or antagonist depending on the target, influencing signal transduction pathways.

Case Studies

- Antimicrobial Activity : A study highlighted the compound's potential against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. It demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA, suggesting strong antimicrobial properties .

- Pharmacokinetics : Another investigation into related compounds showed that modifications to the tert-butyl group can enhance membrane penetration and metabolic stability, which are critical for effective drug delivery systems .

Comparative Analysis

To better understand the compound's biological activity, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride | C13H18N2O2 | Contains a benzyl group; potential for different receptor interactions |

| tert-butyl 3-(aminomethyl)morpholine-4-carboxylic acid | C12H23N2O3 | Lacks the ester functionality; may exhibit different solubility characteristics |

| (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | C12H22N2O7 | Similar structure; differences in stereochemistry may alter biological effects |

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLCWFDGMOXGAG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719257 | |

| Record name | Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373255-08-3 | |

| Record name | Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.